N,N-Dimethyl-N-pentyloctan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-pentyloctan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents. The structure of this compound consists of a central nitrogen atom bonded to three alkyl groups and one chloride ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-pentyloctan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylamine with 1-chlorooctane under reflux conditions. The reaction proceeds as follows:
N,N-dimethylamine+1-chlorooctane→N,N-Dimethyl-N-pentyloctan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-pentyloctan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, which can facilitate the substitution of the chloride ion.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-pentyloctan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in cell culture to study the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of disinfectants and sanitizers due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-pentyloctan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-octyloctan-1-aminium chloride
- N,N-Dimethyl-N-propylpropan-1-aminium chloride
Uniqueness
N,N-Dimethyl-N-pentyloctan-1-aminium chloride is unique due to its specific alkyl chain length, which influences its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it may offer a balance between hydrophobic and hydrophilic interactions, making it suitable for a wider range of applications.
Eigenschaften
CAS-Nummer |
151645-62-4 |
---|---|
Molekularformel |
C15H34ClN |
Molekulargewicht |
263.89 g/mol |
IUPAC-Name |
dimethyl-octyl-pentylazanium;chloride |
InChI |
InChI=1S/C15H34N.ClH/c1-5-7-9-10-11-13-15-16(3,4)14-12-8-6-2;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LXRGFWWCMYEYRG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.